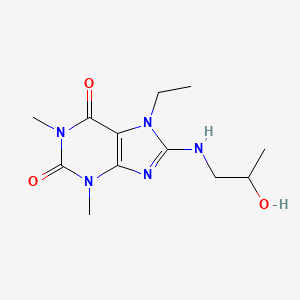
7-ethyl-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed various synthetic routes and conducted structural analyses of 7-ethyl-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives. One study focused on the synthesis and biological activity of 7,8-polymethylenepurine derivatives, which are precursors for further modifications to study antiviral and antihypertensive activities (Nilov et al., 1995). Another significant research piece detailed the crystal structure of a closely related compound, highlighting the planarity of the purine skeleton and the conformation of its substituents, stabilized by a network of intermolecular hydrogen bonds (Karczmarzyk et al., 1995).
Antimicrobial and Antifungal Activities
Further investigations have explored the antimicrobial and antifungal potential of these compounds. For instance, Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, studying their physicochemical and biological properties to find new antimicrobial and antiviral agents among purine derivatives, showing promising results against Staphylococcus aureus and Candida albicans (Romanenko et al., 2016).
Antiinflammatory and Antitumor Activities
The antiinflammatory and antitumor activities of these derivatives have also been a subject of research. A study by Kaminski et al. (1989) synthesized a series of substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, demonstrating antiinflammatory activity in the adjuvant-induced arthritis rat model, comparable to naproxen without inducing gastric ulcer or ocular toxicity (Kaminski et al., 1989).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal methods.
Zukünftige Richtungen
This involves speculating on potential future applications of the compound based on its properties and activities.
I hope this general approach helps you in your study of chemical compounds. If you have specific compounds you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
7-ethyl-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-5-17-8-9(14-11(17)13-6-7(2)18)15(3)12(20)16(4)10(8)19/h7,18H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQBXPSVFLPMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

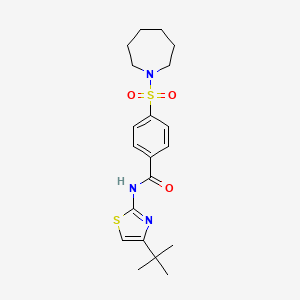
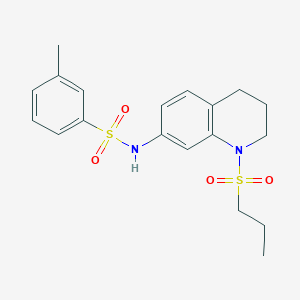
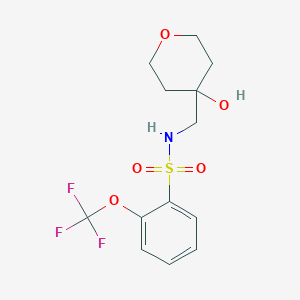
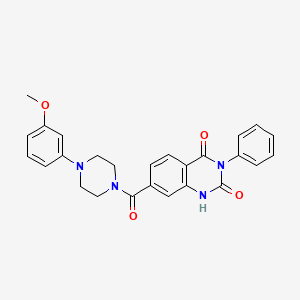
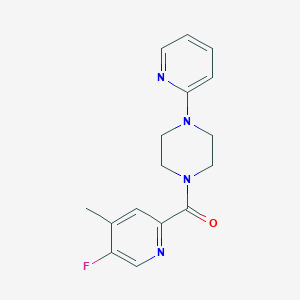
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)

![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)

![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)
